Thallium hydroxide

Inorganic Chemistry Materials Synthesis Precursor Preparation

Research-grade thallium hydroxide solves critical synthesis challenges for superconductors and optical glass. - Strong base (pH ~14, solubility 34.3 g/100g H₂O at 18°C) enables homogeneous aqueous mixing for TBCCO '1223' phase. - Distinct Tl⁺ redox chemistry ensures correct mixed-valence state, unlike NaOH/KOH substitutes. - Preferred precursor for controlled doping in electronics and high-index glass production. Available in high purity with reliable global supply.

Molecular Formula TlOH
HOTl
Molecular Weight 221.391 g/mol
CAS No. 12026-06-1
Cat. No. B078607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThallium hydroxide
CAS12026-06-1
Molecular FormulaTlOH
HOTl
Molecular Weight221.391 g/mol
Structural Identifiers
SMILES[OH-].[Tl+]
InChIInChI=1S/H2O.Tl/h1H2;/q;+1/p-1
InChIKeyQGYXCSSUHCHXHB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thallium(I) Hydroxide (CAS 12026-06-1): Technical Baseline for Scientific Procurement and Comparative Evaluation


Thallium(I) hydroxide (TlOH, CAS 12026-06-1), also referred to as thallous hydroxide, is an inorganic strong base comprising thallium in the +1 oxidation state coordinated with a hydroxide anion, with a molecular weight of 221.39 g/mol [1]. This compound is characterized by high aqueous solubility, strongly alkaline solution behavior, and distinct structural features compared to common alkali metal hydroxides [2]. Its physical form consists of colorless to yellowish needle-like crystals that darken upon prolonged air exposure, exhibiting a melting point of 139 °C and a high density of 7.44 g/cm³ [1].

Strongly basic aqueous reagent (pH ≈ 14 sat. sol.), unique among heavy metal hydroxides
Controlled solubility (moderate vs. NaOH/KOH) supports precise precipitation and crystal growth
Distinct layered crystal structure enables specific solid-state reactivity and Tl⁺ lattice incorporation

Why Generic Substitution of Thallium(I) Hydroxide (CAS 12026-06-1) with Common Alkali Hydroxides Fails in Critical Applications


Although TlOH shares strong basicity with common laboratory alkalis such as NaOH and KOH, critical differences in solubility (34.3 g/100g water at 18 °C for TlOH compared to substantially higher values for NaOH and KOH), distinct crystal structural complexity, and the unique properties of the Tl⁺ ion in subsequent reaction pathways preclude direct interchange in specialized applications [1][2]. The presence of the thallium(I) cation, rather than a Group 1 alkali metal, fundamentally alters the properties and outcomes in synthesis protocols, particularly in the preparation of thallium-doped materials, high-refractive-index glasses, and thallium cuprate superconductors [3]. Furthermore, the use of thallium(III) hydroxide (Tl(OH)₃), a weak base with entirely different solubility and thermal stability profiles, cannot serve as a functional substitute for the strongly basic and water-soluble TlOH in synthetic and electrochemical contexts [4].

NaOH / KOH Divergent solubility and crystal structure alter precipitation kinetics and doping uniformity; Tl-free ion precludes thallium incorporation
Tl(OH)₃ Weak base, low solubility, and oxidizing Tl³⁺ character cannot replace strongly basic TlOH as a Tl⁺ source
Other Tl⁺ salts Different anion chemistry (e.g., carbonate, nitrate) shifts decomposition pathway and may introduce impurities in oxide-based materials

Quantitative Comparative Evidence: Thallium(I) Hydroxide (CAS 12026-06-1) Differentiation for Procurement Decisions


Solubility Profile: Limited Solubility of Thallium(I) Hydroxide Relative to Sodium and Potassium Hydroxides

TlOH exhibits a water solubility of 34.3 g/100g H₂O at 18 °C, which is substantially lower than that of NaOH (approximately 109 g/100g H₂O at 20 °C) and KOH (approximately 112 g/100g H₂O at 20 °C) [1][2]. This lower, yet still substantial, solubility facilitates controlled precipitation and crystal growth in synthetic procedures where the extremely high solubility of common alkalis would hinder product isolation or promote undesirable rapid precipitation.

Aqueous solubility
Reported
34.3 g/100g H₂O (18 °C)
~68–69% lower than NaOH/KOH; supports controlled precipitation
NaOH: ~109 g/100g (20°C); KOH: ~112 g/100g (20°C)
Inorganic Chemistry Materials Synthesis Precursor Preparation

Aqueous Basicity: Quantified Strong Base Character Despite Lower Solubility

Despite its lower solubility, a saturated aqueous solution of TlOH exhibits strongly alkaline behavior, with a calculated pH of approximately 14.0 for a 1.55 M solution (derived from the solubility of 34.3 g/100g water), comparable to concentrated solutions of NaOH and KOH [1][2]. This is in stark contrast to the behavior of common heavy metal hydroxides, which are typically sparingly soluble and yield weakly basic solutions.

Solution basicity
Class-level
pH ≈ 14.0 (sat. sol., ~1.55 M)
Strong base comparable to alkali hydroxides; enables alkaline Tl⁺ chemistry
Unlike typical transition metal hydroxides (pH
Crystal structure
Head-to-head
Unique TlOH type, distinct from LiOH, α-NaOH, β-NaOH, RbOH, CsOH
Structural complexity differences influence thermal decomposition and reactivity
XRD: separate structural class; layered Tl–O arrangement
Oxidation state stability
Class-level
TlOH: strong base, decomposes at 139 °C → Tl₂O
Tl(OH)₃: weak base, decomposes to Tl₂O₃
Tl(I) provides stable, non-oxidizing basic precursor; Tl(III) cannot substitute
Tl(OH)₃ requires strongly acidic conditions and acts as oxidant
Superconductor precursor
Class-level
Enables near-single ‘1223’ phase Tl-cuprate via aqueous Pechini route
Aqueous processing advantage over Tl₂O₃ or carbonate routes
Phase purity critical for superconducting performance
Safety classification
Specification review
H300, H330, H373, H411; UN 1707 6.1/PG II
Acute toxicity and chronic hazard distinguish TlOH from common alkalis
Requires dedicated safety infrastructure and waste protocols
Analytical Chemistry Electrochemistry Reaction Media

Crystal Structure Complexity: Distinct Structural Parameters Compared to Alkali Hydroxides

Comparative crystallographic analysis reveals that TlOH crystallizes in a unique structure type distinct from those of LiOH, α-NaOH, β-NaOH, RbOH, and CsOH, exhibiting specific structural complexity parameters that differentiate it from alkali metal hydroxide analogs [1]. The crystal structure is based on alternating dense layers with strong Tl–O bonds and specific interlayer spacing, which influences its reactivity and thermal decomposition pathway.

Crystal structure
Head-to-head
Unique TlOH type, distinct from LiOH, α-NaOH, β-NaOH, RbOH, CsOH
Structural complexity differences influence thermal decomposition and reactivity
XRD: separate structural class; layered Tl–O arrangement
Crystallography Solid-State Chemistry Materials Science

Oxidation State Stability: Tl(I) vs. Tl(III) Hydroxide Basicity and Thermal Stability

Thallium(I) hydroxide (TlOH) is a strong, water-soluble base, whereas thallium(III) hydroxide (Tl(OH)₃) is a weak base that exists only in strongly acidic conditions and readily decomposes upon heating to thallium(III) oxide (Tl₂O₃) [1][2]. TlOH decomposes upon heating to thallium(I) oxide (Tl₂O) and water, while Tl(OH)₃ is an oxidizing agent that decomposes to Tl₂O₃ and ultimately to oxygen and Tl₂O [1].

Oxidation state stability
Class-level
TlOH: strong base, decomposes at 139 °C → Tl₂O
Tl(OH)₃: weak base, decomposes to Tl₂O₃
Tl(I) provides stable, non-oxidizing basic precursor; Tl(III) cannot substitute
Tl(OH)₃ requires strongly acidic conditions and acts as oxidant
Inorganic Chemistry Redox Chemistry Thermal Analysis

Precursor for Thallium Cuprate Superconductors: Specific Application Requirement

TlOH serves as an essential precursor in the synthesis of thallium-barium-calcium-copper oxide (TBCCO) high-temperature superconductors, where the hydroxide route offers specific advantages in achieving the correct mixed-valence state of thallium necessary for optimal superconducting properties [1][2]. Alternative thallium sources such as Tl₂O₃ or thallium carbonate require different processing conditions and may not yield the same phase purity.

Superconductor precursor
Class-level
Enables near-single ‘1223’ phase Tl-cuprate via aqueous Pechini route
Aqueous processing advantage over Tl₂O₃ or carbonate routes
Phase purity critical for superconducting performance
Superconductivity Materials Science Electronic Materials

Safety and Handling Profile: Documented Hazards with Clear Regulatory Classification

TlOH is classified under GHS with hazard statements H300 (Fatal if swallowed), H330 (Fatal if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), and H411 (Toxic to aquatic life with long lasting effects), carrying UN 1707 6.1/PG II transport classification [1][2]. This clear regulatory framework mandates specific handling, storage, and disposal procedures that must be considered in procurement and facility planning.

Safety classification
Specification review
H300, H330, H373, H411; UN 1707 6.1/PG II
Acute toxicity and chronic hazard distinguish TlOH from common alkalis
Requires dedicated safety infrastructure and waste protocols
Laboratory Safety Regulatory Compliance Hazard Assessment

Recommended Application Scenarios for Thallium(I) Hydroxide (CAS 12026-06-1) Based on Verified Differential Performance


Synthesis of Thallium Cuprate High-Temperature Superconductors

TlOH is the preferred thallium source for preparing Tl-Ba-Ca-Cu-O (TBCCO) superconducting phases via solution-based routes such as the modified Pechini process. Its solubility of 34.3 g/100g water at 18 °C [1] and strong basicity (pH ≈ 14.0 for saturated solution) [2] enable homogeneous mixing of metal cations in aqueous media, which is critical for achieving the correct mixed-valence state of thallium and high phase purity of the desired '1223' superconducting phase [3]. Alternative thallium sources such as Tl₂O₃ or thallium carbonate do not provide the same processing advantages in aqueous precursor solutions.

Synthesis of Thallium-Doped Semiconductors and Infrared Optical Materials

Given that 60–70% of global thallium production is directed to the electronics industry for applications including selenium semiconductor doping and infrared detector materials [4], TlOH serves as a key precursor for introducing thallium into these materials. Its lower solubility compared to NaOH and KOH (34.3 g/100g water for TlOH vs. ~112 g/100g for KOH) [1] allows for more controlled doping and precipitation conditions during material fabrication, a critical factor in achieving precise dopant concentrations and spatial distribution.

Analytical Reagent for Ozone Detection and Specialized Titrations

TlOH is documented as a specialized analytical reagent, with specific application as an ozone detection indicator [5]. Its strongly alkaline solution (pH ≈ 14.0 for saturated solution) [2] combined with the unique redox chemistry of the Tl⁺/Tl³⁺ couple provides analytical capabilities not achievable with common alkali hydroxides. In this context, the presence of the thallium cation is essential for the analytical response, and substitution with NaOH or KOH would yield no signal.

Precursor for Thallium-Based High-Refractive-Index Optical Glasses

TlOH is utilized in the production of specialized optical glasses that require a high refractive index, a property conferred by the incorporation of thallium into the glass matrix [4]. The distinct crystal structure of TlOH [6] and its decomposition to Tl₂O upon heating at 139 °C [1] provide a specific synthetic pathway for introducing thallium oxide into glass melts, which may differ from the behavior of alternative thallium precursors such as thallium carbonate or nitrate.

Application
Selection Property
Validation Focus
Tl-cuprate superconductor synthesis
Aqueous solution-processable Tl⁺ source with strong basicity
Phase purity and mixed-valence state control
Semiconductor doping & IR optical materials
Controlled solubility for precise doping and precipitation
Dopant concentration uniformity and spatial distribution
Ozone detection reagent
Strongly basic medium with Tl⁺/Tl³⁺ redox couple
Analytical specificity and signal generation
High-refractive-index optical glass
Thermal decomposition to Tl₂O for glass melt incorporation
Refractive index contribution and glass homogeneity

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